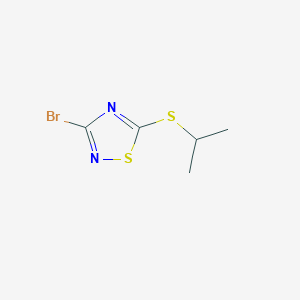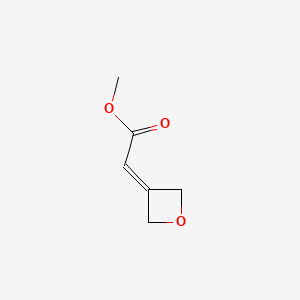![molecular formula C43H68NaO8P B1394238 Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate CAS No. 474943-33-4](/img/structure/B1394238.png)
Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate is a complex phospholipid derivative. This compound is notable for its unique structure, which includes two arachidonic acid chains esterified to a glycerol backbone, with a phosphate group attached. It is often studied for its role in cellular signaling and membrane dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate typically involves the esterification of glycerol with arachidonic acid. This process can be carried out using various catalysts and solvents to optimize yield and purity. The reaction conditions often include:
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions are usually conducted at elevated temperatures (50-100°C) to accelerate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as enzymatic esterification, which offers higher specificity and milder reaction conditions. Large-scale production also requires rigorous purification steps, including chromatography and crystallization, to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The arachidonic acid chains can be oxidized to form hydroperoxides and other oxygenated derivatives.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, releasing arachidonic acid and glycerol phosphate.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, forming different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols in organic solvents.
Major Products
Oxidation: Hydroperoxides, epoxides, and other oxidized lipids.
Hydrolysis: Arachidonic acid and glycerol phosphate.
Substitution: Various phospholipid derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.
Biology: Investigated for its role in cell membrane structure and function, particularly in signal transduction pathways.
Medicine: Studied for its potential anti-inflammatory properties due to the release of arachidonic acid, a precursor to eicosanoids.
Industry: Utilized in the formulation of liposomal drug delivery systems and as an emulsifying agent in cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The release of arachidonic acid upon hydrolysis leads to the production of eicosanoids, which are potent signaling molecules involved in inflammation and other physiological processes. The phosphate group can also interact with proteins involved in signal transduction, further modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (ammonium salt): Similar structure but with a stearic acid chain instead of a second arachidonic acid chain.
Phosphatidylinositol 4,5-bisphosphate (PIP2): Contains inositol instead of glycerol and has additional phosphate groups.
Uniqueness
Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate is unique due to its dual arachidonic acid chains, which confer distinct biophysical properties and biological activities. This structural feature makes it particularly interesting for studies on lipid signaling and membrane dynamics.
Properties
IUPAC Name |
sodium;[(2R)-2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(44)49-39-41(40-50-52(46,47)48)51-43(45)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,23-26,29-32,41H,3-10,15-16,21-22,27-28,33-40H2,1-2H3,(H2,46,47,48);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-;/t41-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDKKAHLSUVCLC-QHEFBXHFSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68NaO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677125 |
Source


|
| Record name | Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-33-4 |
Source


|
| Record name | Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1394161.png)
![(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1394162.png)
![2,5-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B1394163.png)








